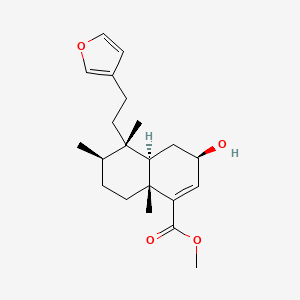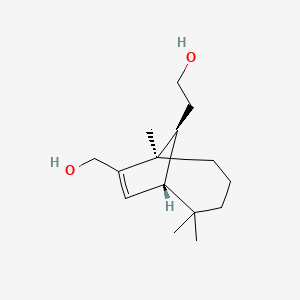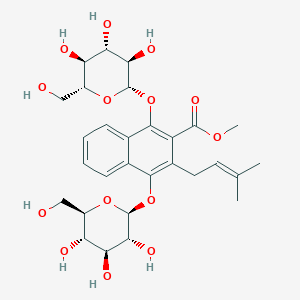
1,7-Dimethoxy-2,3-methylenedioxyxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethoxy-2,3-methylenedioxyxanthone: is a chemical compound with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol . It belongs to the class of xanthones, which are known for their diverse biological activities. This compound is characterized by the presence of methoxy and methylenedioxy groups attached to the xanthone core structure .
準備方法
Synthetic Routes and Reaction Conditions: 1,7-Dimethoxy-2,3-methylenedioxyxanthone can be synthesized through various synthetic routes. One common method involves the reaction of appropriate substituted phenols with phthalic anhydride under acidic conditions to form the xanthone core. Subsequent methoxylation and methylenedioxy formation are achieved using suitable reagents such as dimethyl sulfate and methylene chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatographic purification to obtain the desired product .
化学反応の分析
Types of Reactions: 1,7-Dimethoxy-2,3-methylenedioxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to xanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce xanthene derivatives .
科学的研究の応用
1,7-Dimethoxy-2,3-methylenedioxyxanthone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
作用機序
The mechanism of action of 1,7-Dimethoxy-2,3-methylenedioxyxanthone involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by:
Inhibiting enzymes: It may inhibit enzymes involved in oxidative stress and inflammation.
Interacting with receptors: The compound can bind to specific receptors, influencing signal transduction pathways.
Modulating gene expression: It may affect the expression of genes related to cell proliferation and apoptosis.
類似化合物との比較
- 1,7-Dihydroxy-2,3-methylenedioxyxanthone
- 1,4-Dimethoxy-2,3-methylenedioxyxanthone
- 7-Hydroxy-1,2-dimethoxyxanthone
- 2,7-Dihydroxy-1-methoxyxanthone
- 1-Methoxy-2,3-methylenedioxyxanthone
Comparison: 1,7-Dimethoxy-2,3-methylenedioxyxanthone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity in various biological assays and have unique applications in scientific research .
特性
IUPAC Name |
8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZWFQTYRXZPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




